4-(2-Bromo-3-methylbenzoyl)morpholine

Lipophilicity ADME Drug design

4-(2-Bromo-3-methylbenzoyl)morpholine (CAS 1319196-68-3) is a bromo-methyl-substituted benzoylmorpholine derivative with molecular formula C₁₂H₁₄BrNO₂ and molecular weight 284.15 g/mol. The compound features a morpholine ring linked via a carbonyl to a 2-bromo-3-methylphenyl moiety, placing it within the broader class of morpholine-based building blocks used in medicinal chemistry and kinase inhibitor synthesis.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 1319196-68-3
Cat. No. B1402370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-3-methylbenzoyl)morpholine
CAS1319196-68-3
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)N2CCOCC2)Br
InChIInChI=1S/C12H14BrNO2/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3
InChIKeyXDTCLDBXEBNXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-3-methylbenzoyl)morpholine (CAS 1319196-68-3): Physicochemical Identity and Compound-Class Context for Sourcing Decisions


4-(2-Bromo-3-methylbenzoyl)morpholine (CAS 1319196-68-3) is a bromo-methyl-substituted benzoylmorpholine derivative with molecular formula C₁₂H₁₄BrNO₂ and molecular weight 284.15 g/mol . The compound features a morpholine ring linked via a carbonyl to a 2-bromo-3-methylphenyl moiety, placing it within the broader class of morpholine-based building blocks used in medicinal chemistry and kinase inhibitor synthesis . Commercial sourcing is available at purity grades of 97–98% from multiple suppliers . Critically, no ChEMBL-reported bioactivity or peer-reviewed experimental pharmacology data exist specifically for this compound as of the latest database entries [1]; its differentiation therefore rests on computable physicochemical properties, substitution-pattern specificity, and class-level structure–activity relationship (SAR) inferences rather than on head-to-head biological performance.

Why 4-(2-Bromo-3-methylbenzoyl)morpholine Cannot Be Replaced by a Generic Benzoylmorpholine Analog


The benzoylmorpholine chemical space is deceptively narrow: seemingly minor changes in aryl substitution pattern produce substantial shifts in lipophilicity, polar surface area (PSA), and steric environment that directly affect molecular recognition, metabolic stability, and synthetic tractability [1]. In a relevant SAR study of morpholine-conjugated benzophenone analogues, the combination of an ortho-bromo substituent and a methyl group on the aryl ring was shown to be significant for anti-mitogenic activity and G2/M cell-cycle arrest, whereas analogs lacking this specific substitution topology lost substantial potency [2]. Substituting 4-(2-bromo-3-methylbenzoyl)morpholine with the non-methylated 4-(3-bromobenzoyl)morpholine (CAS 153435-81-5), or with positional isomers such as (4-bromo-3-methylphenyl)(morpholino)methanone (CAS 149105-06-6), alters the molecular weight by approximately 14 Da, shifts computed logP by up to ~0.5 units, and changes the topological polar surface area by up to ~8.5 Ų relative to comparators [3]. These physicochemical differences may appear modest but are consequential for programs relying on consistent ADME property profiles, reproducible synthetic yields in downstream coupling reactions, and defined selectivity fingerprints.

4-(2-Bromo-3-methylbenzoyl)morpholine: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: Computed logP Comparison with the Non-Methylated 4-(3-Bromobenzoyl)morpholine

Lipophilicity is a key determinant of membrane permeability and metabolic clearance. 4-(2-Bromo-3-methylbenzoyl)morpholine carries an additional methyl group absent in the simpler comparator 4-(3-bromobenzoyl)morpholine (CAS 153435-81-5), resulting in a higher computed logP. The ZINC database reports a logP of 2.358 for the target compound, while the comparator 4-(3-bromobenzoyl)morpholine (Ambinter) has a measured/calculated logP of 1.8594 [1][2]. Among the bromo-methyl positional isomers, (4-bromo-3-methylphenyl)(morpholino)methanone (CAS 149105-06-6) has a reported logP range of 2.16780–2.22992 . The target compound is therefore approximately 0.5 log units more lipophilic than the non-methylated analog and approximately 0.13–0.19 log units more lipophilic than the 4-bromo-3-methyl positional isomer. This increased lipophilicity may enhance passive membrane permeability while also potentially affecting metabolic liability and plasma protein binding in a compound-specific manner.

Lipophilicity ADME Drug design Partition coefficient

Topological Polar Surface Area (TPSA) Differentiation vs. Positional Isomers

Topological polar surface area (TPSA) is a critical predictor of oral bioavailability and blood–brain barrier penetration. The target compound 4-(2-bromo-3-methylbenzoyl)morpholine has a reported TPSA of 38 Ų (ZINC database) [1], whereas both the non-methylated analog 4-(3-bromobenzoyl)morpholine (CAS 153435-81-5) and the positional isomer (4-bromo-3-methylphenyl)(morpholino)methanone (CAS 149105-06-6) report a PSA/TPSA of 29.54 Ų [2]. The difference of approximately +8.5 Ų for the target compound is attributable to the specific ortho-bromo/meta-methyl substitution pattern, which alters the conformational exposure of the carbonyl oxygen and morpholine ring atoms. This TPSA increment may be beneficial for balancing solubility against permeability and could shift the compound across Veber's drug-likeness thresholds in a way that close analogs do not.

Polar surface area Membrane permeability Oral bioavailability Drug-likeness

Molecular Recognition and Steric Environment: Ortho-Bromo Substitution Topology vs. Para- and Meta-Bromo Isomers

The 2-bromo-3-methyl substitution pattern on the benzoyl ring of the target compound creates a unique steric and electronic environment that distinguishes it from all three closest bromo-methyl positional isomers: (4-bromo-2-methylphenyl)(morpholino)methanone (CAS 276677-17-9, para-bromo/ortho-methyl, mp ~110–115 °C) , (4-bromo-3-methylphenyl)(morpholino)methanone (CAS 149105-06-6, para-bromo/meta-methyl) , and the non-methylated 4-(3-bromobenzoyl)morpholine (CAS 153435-81-5) [1]. In the target compound, the ortho-bromo group exerts steric hindrance on the carbonyl–morpholine amide bond, potentially restricting rotational freedom and influencing the conformational population of the morpholine ring relative to the benzoyl plane. This steric effect is absent in all para-bromo-substituted comparators. The ZINC SEA (Similarity Ensemble Approach) prediction algorithm associates the target scaffold with TTK (dual-specificity protein kinase TTK, P-value 32, Max Tc 42) [2], suggesting that the ortho-bromo/meta-methyl topology may preferentially occupy the TTK ATP-binding site geometry, although this prediction remains computational and awaits experimental validation.

Substitution pattern Steric effects Kinase inhibitor design Structure–activity relationship

Class-Level SAR: Ortho-Bromo and Methyl Substitution Are Significant for Anti-Mitogenic Activity in Morpholine-Benzophenone Series

In a peer-reviewed SAR study of morpholine-conjugated benzophenone analogues (compounds 8a–j), Al-Ghorbani et al. (2017) demonstrated that the presence of a bromo substituent at the ortho position (compound 8b) and a methyl group at the para position (compound 8f) on the A-ring of the benzophenone scaffold were significant determinants of extensive anti-mitogenic activity against DLA, EAC, MCF-7, and A549 neoplastic cell lines [1]. Compounds 8b and 8f exhibited prolonged G2/M cell-cycle arrest and induced caspase-activated DNase-mediated apoptosis in murine ascites lymphoma models. Although this SAR was established on a benzophenone–morpholine scaffold rather than the simpler benzoyl–morpholine scaffold of the target compound, the shared ortho-bromo substitution and the presence of a methyl group on the aryl ring provide class-level evidence that the 2-bromo-3-methyl substitution pattern of 4-(2-bromo-3-methylbenzoyl)morpholine may confer distinct anti-proliferative potential not present in analogs lacking this specific substitution topology. Quantitative IC₅₀ values for individual compounds are reported in the primary publication; however, the target compound itself was not among the tested molecules, and direct potency extrapolation is not warranted.

Anticancer G2/M arrest Antiproliferative SAR Morpholine pharmacophore

Molecular Weight Distinction: +14 Da Difference vs. Non-Methylated Benzoylmorpholine Core

The presence of the methyl group at the 3-position of the benzoyl ring in the target compound results in a molecular weight of 284.15 g/mol compared to 270.12 g/mol for the non-methylated analog 4-(3-bromobenzoyl)morpholine (CAS 153435-81-5) [1]. This ΔMW of approximately +14 Da (one methylene unit) may appear trivial, but in fragment-based drug discovery and lead-optimization programs, systematic methyl scans are a well-established strategy to probe lipophilic pockets, modulate conformational preferences, and improve target selectivity. All three bromo-methyl positional isomers (CAS 1319196-68-3, 149105-06-6, and 276677-17-9) share the same molecular formula (C₁₂H₁₄BrNO₂) and molecular weight (~284.15), yet their distinct substitution patterns give rise to the divergent logP, TPSA, and steric profiles documented in Evidence Items 1–3 . Procurement of the wrong isomer would therefore deliver a compound with identical mass but measurably different physicochemical and potentially biological behavior.

Molecular weight Fragment-based design Lead optimization Chemical series expansion

Synthetic Tractability and Purity: Supplier-Verified Specifications vs. Non-Commercial Analogs

4-(2-Bromo-3-methylbenzoyl)morpholine is commercially available at defined purity grades from multiple independent suppliers: 98% (Leyan, Product 1647813), NLT 97% (MolCore, Product MC2P7023), and 95% (Sigma-Aldrich/Atlantic Research Chemicals, Product ATC386058144) . The compound is synthesized via CDI-mediated coupling of 2-bromo-3-methylbenzoic acid with morpholine, a well-precedented route amenable to scale-up . In contrast, some positional isomers, such as the CymitQuimica-listed 4-(2-bromo-3-methylbenzoyl)morpholine (Ref. 3D-UCC19668), have been marked as discontinued, indicating supply-chain fragility . The target compound's MDL number (MFCD22575255), InChI Key (XDTCLDBXEBNXPT-UHFFFAOYSA-N), and SMILES string (CC1=C(C(=CC=C1)C(=O)N2CCOCC2)Br) are well-documented across databases, enabling unambiguous identity verification . This multi-supplier availability with documented purity grades reduces procurement risk compared to single-source or discontinued analogs.

Chemical sourcing Purity Quality control Building block Procurement

4-(2-Bromo-3-methylbenzoyl)morpholine: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Scaffold Construction Requiring Ortho-Bromo Steric Constraint

For medicinal chemistry programs designing ATP-competitive kinase inhibitors where the morpholine moiety engages the hinge region, the ortho-bromo substituent on the benzoyl ring of 4-(2-bromo-3-methylbenzoyl)morpholine introduces steric bulk that may restrict the conformational freedom of the morpholine–carbonyl linkage, potentially enhancing binding-site complementarity [1]. The ZINC SEA prediction associating this scaffold with TTK kinase (P-value 32) [1] supports its consideration as a core building block for kinase-focused libraries. The positional isomer (4-bromo-2-methylphenyl)(morpholino)methanone (CAS 276677-17-9) is documented as a key intermediate in kinase inhibitor synthesis , and the target compound with its unique substitution topology may provide a complementary scaffold for exploring divergent selectivity profiles within the same chemical series.

Structure–Activity Relationship (SAR) Studies Requiring Methyl-Scan Coverage of the Benzoylmorpholine Series

Systematic exploration of substitution effects on biological activity—commonly known as a 'methyl scan' or 'halogen scan'—is a cornerstone of lead optimization. The target compound occupies a specific node in the bromo-methyl-benzoylmorpholine matrix (2-Br, 3-CH₃) that is structurally distinct from the 4-bromo-3-methyl (CAS 149105-06-6, logP 2.17–2.23) and 4-bromo-2-methyl (CAS 276677-17-9, mp ~110–115 °C) isomers . Procurement of all three isomers, including the target compound, enables a complete SAR matrix that can deconvolute the independent contributions of bromo position and methyl position to potency, selectivity, and ADME properties. The class-level evidence from Al-Ghorbani et al. (2017), showing that ortho-bromo and methyl substitution independently enhance antimitogenic activity in morpholine-containing benzophenones [2], provides a rational basis for including this specific substitution pattern in such SAR matrices.

Fragment-Based Drug Discovery Libraries Requiring Defined Physicochemical Property Space

With a molecular weight of 284.15 Da, a computed logP of approximately 2.36, and a TPSA of approximately 38 Ų [1], 4-(2-bromo-3-methylbenzoyl)morpholine occupies a fragment-like to fragment-plus physicochemical space that is within conventional drug-likeness boundaries. Its TPSA is approximately 8.5 Ų higher than its closest positional isomers , which may translate to measurably different solubility and permeability characteristics. For fragment-based screening collections where balanced property distributions are essential, this compound offers a distinct (logP, TPSA) coordinate pair relative to other benzoylmorpholine building blocks, thereby expanding the accessible chemical space of the library.

Chemical Biology Probe Synthesis Leveraging Ortho-Bromo Reactivity for Late-Stage Functionalization

The ortho-bromo substituent in 4-(2-bromo-3-methylbenzoyl)morpholine is positioned for potential participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig, or Ullmann couplings), enabling late-stage diversification of the benzoyl ring for structure–activity exploration or probe molecule synthesis . The ortho steric environment may modulate coupling efficiency and selectivity compared to para-bromo isomers, offering a distinct reactivity profile that can be exploited in parallel synthesis workflows. The multi-supplier availability of the compound at 95–98% purity supports its use in array chemistry where consistent starting-material quality is critical for reproducible reaction outcomes.

Quote Request

Request a Quote for 4-(2-Bromo-3-methylbenzoyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.